Dimethyl octenyl acetate
CAS No.: 102-58-9
Cat. No.: VC21014857
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 102-58-9 |
---|---|
Molecular Formula | C12H22O2 |
Molecular Weight | 198.3 g/mol |
IUPAC Name | 2-(2,7-dimethyloct-6-en-4-yloxy)acetaldehyde |
Standard InChI | InChI=1S/C12H22O2/c1-10(2)5-6-12(9-11(3)4)14-8-7-13/h5,7,11-12H,6,8-9H2,1-4H3 |
Standard InChI Key | WPZHLSFMGCSZMV-UHFFFAOYSA-N |
SMILES | CC(C)CC(CC=C(C)C)OCC=O |
Canonical SMILES | CC(C)CC(CC=C(C)C)OCC=O |
Introduction
Physical and Chemical Properties
Dimethyl octenyl acetate possesses distinct physical and chemical properties that contribute to its functionality in various applications. The table below summarizes the key physicochemical characteristics of this compound:
Property | Value |
---|---|
CAS Number | 102-58-9 |
Molecular Formula | C₁₂H₂₂O₂ |
Molecular Weight | 198.3 g/mol |
IUPAC Name | 2-(2,7-dimethyloct-6-en-4-yloxy)acetaldehyde |
Standard InChI | InChI=1S/C12H22O2/c1-10(2)5-6-12(9-11(3)4)14-8-7-13/h5,7,11-12H,6,8-9H2,1-4H3 |
Standard InChIKey | WPZHLSFMGCSZMV-UHFFFAOYSA-N |
SMILES | CC(C)CC(CC=C(C)C)OCC=O |
PubChem Compound | 7614 |
The compound's structure features an ester linkage that contributes significantly to its chemical reactivity and sensory properties. The presence of the unsaturated bond in its carbon chain influences its stability and reactivity patterns in various chemical environments.
Synthesis Methods
The synthesis of dimethyl octenyl acetate typically employs established esterification protocols. The primary synthesis route involves the esterification of the corresponding alcohol with acetic acid or acetic anhydride. This process can be catalyzed by acids or bases, depending on the desired reaction conditions and yield requirements.
The general synthetic pathway can be outlined as follows:
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Preparation or sourcing of the parent alcohol (5-Octen-4-ol, 2,7-dimethyl-)
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Reaction with an acetylating agent (typically acetic acid or acetic anhydride)
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Catalysis using an appropriate acid catalyst (such as sulfuric acid or p-toluenesulfonic acid)
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Purification procedures including extraction, washing, and distillation
The esterification reaction typically proceeds under moderate heating conditions with continuous removal of the water byproduct to drive the equilibrium toward product formation.
Industrial Applications
Dimethyl octenyl acetate demonstrates versatility across various industrial applications, primarily due to its sensory properties and chemical stability. The compound finds significant use in the following sectors:
Flavor Applications
Beyond fragrance applications, dimethyl octenyl acetate is explored in the flavor industry for its unique taste profile. The compound can impart subtle fruity and floral notes to food products, making it valuable in flavor formulations for confectionery, beverages, and processed foods.
Industrial Formulations
The chemical stability of dimethyl octenyl acetate makes it suitable for incorporation in various industrial formulations, including household products and cosmetics. Its compatibility with other ingredients allows for versatile application in product development.
Research Findings
The scientific literature on dimethyl octenyl acetate reveals several important research findings regarding its properties and potential applications.
Structure-Activity Relationship
Scientific investigations into the structure-activity relationship of dimethyl octenyl acetate have provided insights into the correlation between its chemical structure and sensory properties. The positioning of methyl groups and the unsaturated bond within the molecule significantly influence its olfactory profile, highlighting the importance of stereochemical considerations in its application.
Comparative Analysis with Similar Compounds
Table 2: Comparison of Dimethyl Octenyl Acetate with Related Compounds
Compound | Molecular Formula | Key Difference from Dimethyl Octenyl Acetate | Primary Application |
---|---|---|---|
Dimethyl Octenyl Acetate | C₁₂H₂₂O₂ | Reference compound | Fragrances and flavorings |
1-Octen-3-yl Acetate | C₁₀H₁₈O₂ | Different carbon chain length and methyl group positions | Fragrances with different sensory profile |
Citronellyl Acetate | C₁₂H₂₂O₂ | Different structural arrangement of functional groups | Floral fragrances |
3,7-Dimethyloctan-3-yl Acetate | C₁₂H₂₄O₂ | Fully saturated carbon chain | Food flavorings |
This comparative analysis demonstrates the subtle structural variations that can significantly influence the chemical and sensory properties of acetate esters .
Future Research Directions
Current gaps in the scientific understanding of dimethyl octenyl acetate highlight several promising areas for future research:
Biological Activities
Further investigations into the potential biological activities of dimethyl octenyl acetate could reveal applications beyond the current scope of fragrances and flavorings. These studies should focus on its interactions with biological systems and potential therapeutic applications.
Environmental Impact
Research evaluating the environmental fate and effects of dimethyl octenyl acetate would contribute valuable data for regulatory assessments and sustainable application. Studies examining its biodegradability, bioaccumulation potential, and ecotoxicological profile would be particularly informative.
Advanced Synthesis Methods
Development of more efficient and environmentally friendly synthesis routes for dimethyl octenyl acetate represents another important research direction. Exploration of enzymatic catalysis, continuous flow processes, and green chemistry principles could enhance the sustainability of its production.
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